Ethyl 7-acetyl-1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate
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Overview
Description
Ethyl 7-acetyl-1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of Ethyl 7-acetyl-1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate nitrilimides with 3-aryliden-2(3H)-furanone derivatives.
Spiro linkage formation: The triazine ring is then reacted with hydrazine hydrate to form the spiro linkage.
Functional group modifications:
Chemical Reactions Analysis
Ethyl 7-acetyl-1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and acetyl positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 7-acetyl-1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-acetyl-1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 7-acetyl-1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate can be compared with other spiro compounds such as:
- 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives
- 4-methyl 9-ethyl 1-aryl-7-benzyl-3-hydroxy-8-methyl-1,7-diazaspiro[4.4]nona-3,8-diene-4,9-dicarboxylates
These compounds share similar structural features but differ in their substituents and specific chemical properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior .
Properties
Molecular Formula |
C23H23N3O4S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl 7-acetyl-4-(4-methoxyphenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2-carboxylate |
InChI |
InChI=1S/C23H23N3O4S2/c1-5-30-22(28)21-24-26(18-11-13-19(29-4)14-12-18)23(32-21)25(17-9-7-6-8-10-17)15(2)20(31-23)16(3)27/h6-14H,5H2,1-4H3 |
InChI Key |
ZTOOJRVITUDFSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)C)C)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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